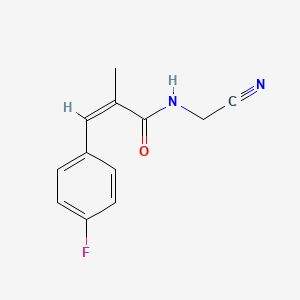

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDAQZFWLSFFKC-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, acrylonitrile, and methylamine.

Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with acrylonitrile in the presence of a base like sodium hydroxide to form 3-(4-fluorophenyl)-2-methylprop-2-enenitrile.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with methylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the condensation and amidation reactions.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Enamide Motifs

Several compounds share the fluorophenyl-enamide backbone but differ in substituents, configuration, and functional groups:

Key Structural Differences:

- Configuration : The Z-configuration may enforce a planar geometry, contrasting with E-configuration chalcones , which exhibit larger dihedral angles and reduced conjugation.

- Functional Groups : Sulfonamide-containing analogs (e.g., ) show broader antimicrobial activity, whereas benzamide/furyl derivatives () may target aromatic receptor sites.

Physical and Crystallographic Properties

- Dihedral Angles : Fluorophenyl-containing chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing packing density and solubility . The target compound’s Z-configuration likely reduces steric hindrance, promoting tighter crystal packing.

- Hydrogen Bonding: The cyanomethylamide group can act as both donor (N–H) and acceptor (C≡N), enabling robust intermolecular interactions absent in ester or sulfonamide analogs .

Biological Activity

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

- IUPAC Name: this compound

- Molecular Formula: C12H12FN3O

- Molecular Weight: 223.24 g/mol

- CAS Number: 1436374-68-3

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells, through mechanisms that may involve the modulation of apoptotic markers such as p53, Bax, and Bcl2.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against cancer cell lines. A study evaluating similar cinnamide derivatives reported variable cytotoxicity, highlighting the importance of substituent groups on the phenyl ring in determining biological efficacy.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 53.20 | Induces apoptosis via p53 activation |

| N-(4-hydroxyphenyl)-4-fluorocinnamide | HepG2 | 7.81 | Forms hydrogen bonds with target receptors |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 | 4.23 | Induces apoptosis through intrinsic pathway |

Cytotoxicity Studies

In a comparative study, this compound was found to have moderate cytotoxic effects, with an IC50 value indicating its potential as a therapeutic agent. The presence of electron-withdrawing groups on the phenyl ring was noted to enhance cytotoxicity compared to electron-donating groups.

Case Studies

-

Study on HepG2 Cells:

A comprehensive evaluation of the compound's effects on HepG2 cells revealed that it induced significant cell cycle arrest at the G1 phase and increased early and late apoptosis rates. The expression levels of apoptotic markers were significantly altered, indicating a robust mechanism of action.- Findings:

- Increased p53 expression: 4.7-fold

- Increased Bax expression: 3.7-fold

- Decreased Bcl2 expression: indicative of apoptosis induction

- Findings:

-

Comparative Analysis with Other Derivatives:

In studies comparing various cinnamide derivatives, it was observed that modifications in the structure led to varying degrees of activity against cancer cells. The introduction of different substituents on the phenyl ring was crucial for enhancing or diminishing biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves a multi-step pathway, starting with condensation of 4-fluorophenylacetone with cyanomethylamine under basic conditions (e.g., K₂CO₃ in MeCN) . Stereoselectivity (Z-configuration) is achieved by controlling temperature (0–5°C) and using polar aprotic solvents like DMF. Post-synthetic purification via column chromatography (hexane:EtOAc gradients) and recrystallization improves yield (60–75%) . Optimization studies suggest adjusting equivalents of reagents (e.g., 1.2 equiv. of cyanomethylating agent) and reaction time (12–24 hr) to minimize byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., vinyl proton at δ 6.8–7.2 ppm for Z-isomer) and carbon connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 289.1) .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) validate functional groups .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C=C bond length ~1.34 Å) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent biological activity or spectral results?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., HPLC for purity vs. NMR for structural integrity) .

- Isomer Purity Checks : Employ chiral chromatography or NOESY NMR to rule out E/Z isomer contamination .

- Biological Replicates : Repeat assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays) to confirm activity trends .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity to biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution at the acrylamide moiety to predict sites for nucleophilic attack (e.g., α,β-unsaturated carbonyl) .

- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) using software like AutoDock Vina. Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the cyanomethyl group .

- QSAR Studies : Correlate substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) with IC₅₀ values to guide SAR .

Q. What experimental approaches are suitable for elucidating the mechanism of action in biological systems?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs to identify protein targets in cell lysates .

- Kinase Profiling Panels : Screen against 100+ kinases to identify inhibition hotspots (e.g., IC₅₀ < 1 µM for MAPK pathways) .

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can reaction pathways be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat transfer and reduce side reactions (e.g., epimerization) .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) improve Z-selectivity (>90% ee) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.